7-Bromo-5-methyl-1H-indol-3-amine
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Overview
Description
7-Bromo-5-methyl-1H-indol-3-amine is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-methyl-1H-indol-3-amine typically involves the bromination of 5-methyl-1H-indole-3-amine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the indole ring in the presence of a suitable catalyst . The reaction conditions often include the use of solvents like dichloromethane or acetic acid, and the reaction is carried out at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-methyl-1H-indol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, yielding 5-methyl-1H-indol-3-amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide or thiourea . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted indoles, indole-3-carboxylic acids, and reduced indole derivatives .
Scientific Research Applications
7-Bromo-5-methyl-1H-indol-3-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Bromo-5-methyl-1H-indol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation or interfere with viral replication processes . The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Bromo-5-methyl-1H-indol-3-amine include other brominated indole derivatives, such as 7-Bromo-1H-indole-3-carboxylic acid and 7-Bromo-5-chloro-1H-indole-3-amine . These compounds share structural similarities but may differ in their biological activities and applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and biological properties . The presence of the bromo and methyl groups at specific positions on the indole ring can enhance its binding affinity to certain molecular targets and improve its stability under various conditions .
Properties
CAS No. |
76983-69-2 |
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Molecular Formula |
C9H9BrN2 |
Molecular Weight |
225.08 g/mol |
IUPAC Name |
7-bromo-5-methyl-1H-indol-3-amine |
InChI |
InChI=1S/C9H9BrN2/c1-5-2-6-8(11)4-12-9(6)7(10)3-5/h2-4,12H,11H2,1H3 |
InChI Key |
FFDMNGJYNFDQQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)NC=C2N |
Origin of Product |
United States |
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